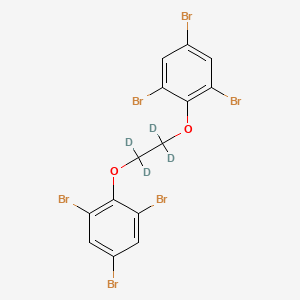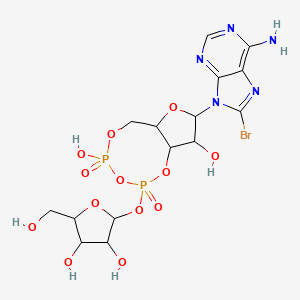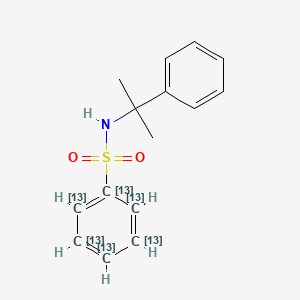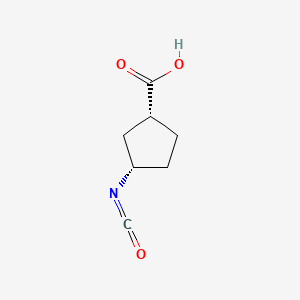
(1R,3S)-3-isocyanatocyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S)-3-isocyanatocyclopentane-1-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Also known as IPC, this compound has a cyclopentane ring with an isocyanate group and a carboxylic acid group attached to it. IPC is a versatile molecule that has been used in various fields of research, including drug discovery, materials science, and organic synthesis.
Mécanisme D'action
The mechanism of action of IPC is not well understood, but it is believed to be due to its ability to react with various functional groups in biological molecules. IPC has been shown to react with amino groups in proteins, leading to the formation of stable adducts. This reaction can lead to changes in the structure and function of proteins, which can have significant effects on biological processes.
Biochemical and Physiological Effects:
IPC has been shown to have various biochemical and physiological effects. For example, IPC has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. IPC has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for the maintenance of tissue homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
IPC has several advantages and limitations when used in laboratory experiments. One of the main advantages of IPC is its versatility. IPC can be used as a building block for the synthesis of various compounds, which can be tailored to have specific properties. IPC is also stable under a wide range of conditions, which makes it easy to handle and store.
One of the limitations of IPC is its toxicity. IPC is a highly reactive compound that can react with various biological molecules, leading to significant changes in their structure and function. This can have adverse effects on biological systems, and caution should be exercised when handling IPC.
Orientations Futures
IPC has several potential future directions in scientific research. One potential direction is the development of IPC-based materials. IPC has been shown to have unique properties that make it suitable for the synthesis of various materials, including polymers and nanoparticles.
Another potential direction is the development of IPC-based drugs. IPC has been shown to have potential therapeutic effects, and further research is needed to explore its potential as a drug candidate.
Conclusion:
In conclusion, (1R,3S)-3-isocyanatocyclopentane-1-carboxylic acid is a versatile compound that has gained significant attention in scientific research due to its unique properties. IPC has been used in various fields of research, including drug discovery, materials science, and organic synthesis. IPC has several advantages and limitations when used in laboratory experiments, and caution should be exercised when handling it. IPC has several potential future directions in scientific research, and further research is needed to explore its full potential.
Méthodes De Synthèse
IPC can be synthesized through a multi-step process that involves the reaction of cyclopentadiene with phosgene, followed by the reaction of the resulting chlorocarbonylcyclopentadiene with ammonia. The final step involves the reaction of the resulting amine with phosgene to form IPC. This process has been optimized over the years, and various modifications have been made to improve the yield and purity of the product.
Applications De Recherche Scientifique
IPC has been extensively used in scientific research due to its unique properties. One of the most significant applications of IPC is in drug discovery. IPC has been used as a building block for the synthesis of various compounds that have potential therapeutic effects. For example, IPC has been used to synthesize compounds that have anti-cancer, anti-inflammatory, and anti-viral properties.
Propriétés
IUPAC Name |
(1R,3S)-3-isocyanatocyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-4-8-6-2-1-5(3-6)7(10)11/h5-6H,1-3H2,(H,10,11)/t5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXREFLGEFLWFJ-RITPCOANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-Isocyanatocyclopentane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

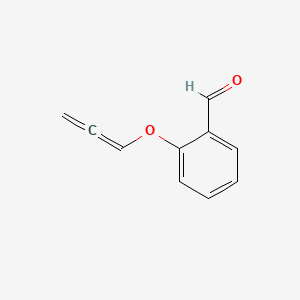

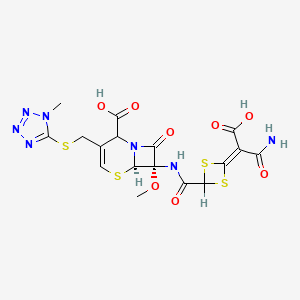
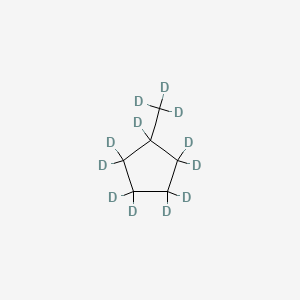




![4-Methyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587369.png)
